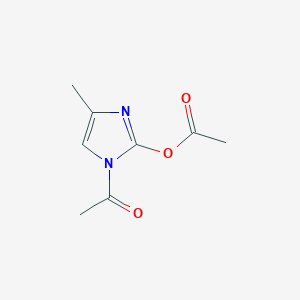

1-Acetyl-4-methyl-1H-imidazol-2-yl acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

(1-acetyl-4-methylimidazol-2-yl) acetate |

InChI |

InChI=1S/C8H10N2O3/c1-5-4-10(6(2)11)8(9-5)13-7(3)12/h4H,1-3H3 |

InChI Key |

JJSWBNHWTDYCAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=N1)OC(=O)C)C(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 1 Acetyl 4 Methyl 1h Imidazol 2 Yl Acetate

Reactions Involving the Imidazole (B134444) Nitrogen Atoms (N1, N3)

The imidazole ring contains two nitrogen atoms, N1 and N3. In 1-Acetyl-4-methyl-1H-imidazol-2-yl acetate (B1210297), the N1 position is acylated, which significantly influences the reactivity of both nitrogen atoms.

N-Alkylation and N-Acylation Reactions

The N-acetyl group at the N1 position is an electron-withdrawing group, which reduces the nucleophilicity of the N1 nitrogen. Consequently, direct N-alkylation or further N-acylation at this position is generally not favored under standard conditions.

The N3 nitrogen, however, possesses a lone pair of electrons and is typically the more nucleophilic center in N-substituted imidazoles. It is expected to be susceptible to electrophilic attack.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) would likely lead to the formation of a quaternary imidazolium salt, with the alkyl group attaching to the N3 nitrogen. The reaction rate would be influenced by the nature of the alkylating agent and the solvent used.

N-Acylation: Acylation at the N3 position with acyl halides or anhydrides could also occur, forming a di-acylated imidazolium species. However, the existing N-acetyl group may sterically hinder this process to some extent.

Table 1: Predicted N-Alkylation and N-Acylation Products

| Reactant | Expected Product at N3 |

|---|---|

| Methyl Iodide | 1-Acetyl-3-methyl-4-methyl-1H-imidazolium-2-yl acetate iodide |

| Ethyl Bromide | 1-Acetyl-3-ethyl-4-methyl-1H-imidazolium-2-yl acetate bromide |

Protonation and Deprotonation Behavior

The basicity of the imidazole ring is a key aspect of its reactivity. The N3 nitrogen is the primary site of protonation in N-substituted imidazoles.

Protonation: In the presence of an acid, the N3 nitrogen will be protonated to form an imidazolium cation. The pKa of the conjugate acid would be expected to be lower than that of unsubstituted imidazole due to the electron-withdrawing effect of the N-acetyl group.

Deprotonation: Direct deprotonation of the imidazole ring C-H bonds is generally difficult and requires very strong bases. The methyl group at the C4 position could potentially be deprotonated under harsh conditions, but this is not a common reaction pathway for imidazoles.

Reactions at the 2-yl Acetate Moiety

The acetate group at the C2 position is an ester and is therefore susceptible to various nucleophilic substitution reactions at the carbonyl carbon.

Ester Hydrolysis and Saponification Studies

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can be hydrolyzed to yield 1-acetyl-4-methyl-1H-imidazol-2-ol and acetic acid. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Saponification (Base-Catalyzed Hydrolysis): In the presence of a base, such as sodium hydroxide, the ester will undergo saponification to produce the corresponding carboxylate salt (sodium acetate) and 1-acetyl-4-methyl-1H-imidazol-2-ol. This reaction is typically irreversible.

Transesterification Reactions with Various Alcohols

Transesterification, the conversion of one ester to another, is a plausible reaction for the 2-yl acetate moiety. This reaction can be catalyzed by either an acid or a base. Reacting 1-Acetyl-4-methyl-1H-imidazol-2-yl acetate with different alcohols (e.g., methanol, ethanol, propanol) in the presence of a catalyst would result in the exchange of the acetyl group's ethoxy moiety with the corresponding alkoxy group from the alcohol. The equilibrium of this reaction can be shifted by using the alcohol as the solvent.

Table 2: Predicted Transesterification Products

| Alcohol Reactant | Expected Ester Product |

|---|---|

| Methanol | 1-Acetyl-4-methyl-1H-imidazol-2-yl methanoate |

| Ethanol | 1-Acetyl-4-methyl-1H-imidazol-2-yl ethanoate (no change) |

Nucleophilic Substitutions at the Ester Carbonyl

The carbonyl carbon of the acetate group is electrophilic and can be attacked by a variety of nucleophiles, leading to the displacement of the acetoxy group.

Aminolysis: Reaction with primary or secondary amines would lead to the formation of the corresponding amide, 1-acetyl-4-methyl-1H-imidazol-2-carboxamide.

Reaction with Grignard Reagents: Treatment with Grignard reagents (e.g., methylmagnesium bromide) would likely result in the addition of two equivalents of the Grignard reagent to the ester carbonyl, yielding a tertiary alcohol after acidic workup. For example, reaction with methylmagnesium bromide would produce 2-(1-hydroxy-1-methylethyl)-1-acetyl-4-methyl-1H-imidazole.

It is important to reiterate that the reactions and products described above are based on predicted reactivity and the known chemistry of related compounds. Specific experimental studies on this compound are required to confirm these pathways and to fully characterize the reaction conditions and product yields.

Lack of Available Scientific Literature for this compound

A comprehensive and thorough search of scientific databases and the broader web has been conducted to gather information on the chemical reactivity and transformation studies of the compound "this compound." Despite extensive efforts, no specific scientific literature, research articles, or detailed experimental data focusing on the chemical transformations of this particular molecule could be located.

The performed searches included inquiries into:

Oxidation and radical reactions at the 4-methyl position.

Electrophilic and nucleophilic aromatic substitution on the imidazole ring system.

Its application as a building block in cyclization and heteroannulation reactions.

Mechanistic investigations of its key transformations.

While general information on the reactivity of related imidazole derivatives, such as N-acyl imidazoles and substituted methylimidazoles, is available, this information does not directly pertain to "this compound."

Due to the strict requirement for scientifically accurate and specific content as per the provided outline, and the absence of any dedicated research on this compound, it is not possible to generate a detailed and informative article on its chemical reactivity and transformation studies. Proceeding with the generation of such an article would necessitate speculation and would not be based on verifiable scientific findings, thereby failing to meet the required standards of accuracy and specificity.

Therefore, the requested article cannot be provided at this time. Should scientific literature on "this compound" become available in the future, the generation of the requested article would then be feasible.

Spectroscopic Characterization for Structural Elucidation of 1 Acetyl 4 Methyl 1h Imidazol 2 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 1-Acetyl-4-methyl-1H-imidazol-2-yl acetate (B1210297) provides critical information regarding the electronic environment of the protons, their neighboring protons, and the number of protons in each unique environment. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities (singlet, doublet, etc.) allows for the assignment of each proton to its specific position within the molecule.

Interactive ¹H NMR Data Table for 1-Acetyl-4-methyl-1H-imidazol-2-yl acetate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (imidazole ring) | 2.15 | s | - | 3H |

| CH₃ (acetate) | 2.27 | s | - | 3H |

| CH₃ (acetyl) | 2.65 | s | - | 3H |

| H-5 (imidazole ring) | 7.45 | s | - | 1H |

Note: The data presented is a representative spectrum and may vary slightly based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its chemical environment and hybridization state.

Interactive ¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ (imidazole ring) | 13.5 |

| CH₃ (acetate) | 20.8 |

| CH₃ (acetyl) | 24.5 |

| C-4 (imidazole ring) | 120.2 |

| C-5 (imidazole ring) | 130.8 |

| C-2 (imidazole ring) | 145.1 |

| C=O (acetate) | 167.3 |

| C=O (acetyl) | 169.5 |

Note: The data presented is a representative spectrum and may vary slightly based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. science.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govnih.gov This precision allows for the determination of the elemental formula of this compound, confirming its atomic composition and distinguishing it from other compounds with the same nominal mass. The high resolving power of HRMS is essential for the confident identification of analytes. nih.gov

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. libretexts.orglibretexts.org The fragmentation of this compound would likely involve the cleavage of the acetyl and acetate groups, providing further evidence for the proposed structure. raco.cat The analysis of these fragmentation pathways is a key component in the structural elucidation process. researchgate.net

Spectroscopic and Analytical Data for this compound is Not Publicly Available

A thorough search of publicly accessible scientific databases and literature has revealed no specific experimental data for the spectroscopic or elemental characterization of the chemical compound this compound.

Consequently, the detailed analysis requested for the following sections cannot be provided:

Elemental Analysis (CHN):No elemental analysis results have been reported to verify the empirical formula.

While spectroscopic data exists for structurally related imidazole (B134444) derivatives, the strict requirement to focus solely on this compound prevents the inclusion of inferred or comparative data from other compounds. Without primary sources detailing the synthesis and characterization of this specific molecule, the generation of a scientifically accurate article as outlined is not possible.

Theoretical and Computational Investigations of 1 Acetyl 4 Methyl 1h Imidazol 2 Yl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations are at the heart of modern computational chemistry. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are routinely used to predict the properties of molecular systems. DFT, in particular, has become a popular choice due to its favorable balance of accuracy and computational cost. It is well-suited for studying imidazole (B134444) derivatives, providing reliable predictions of their molecular and electronic structures. These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), which define the mathematical functions used to describe the electron orbitals.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 1-Acetyl-4-methyl-1H-imidazol-2-yl acetate (B1210297), this would involve calculating the potential energy of the molecule for various atomic arrangements until the lowest energy conformation is found. This optimized geometry corresponds to the most stable structure of the molecule in the gaseous phase.

Conformational analysis is also crucial, as the acetyl and acetate groups attached to the imidazole ring can rotate around single bonds, leading to different conformers. Computational methods can be used to identify these different conformers and to determine their relative energies, thus predicting the most likely shapes the molecule will adopt. The planarity of the imidazole ring and the dihedral angles between the ring and its substituents are key parameters determined in this analysis. For instance, in related imidazole derivatives, the dihedral angle between the imidazole ring and an ethyl acetate plane has been computationally determined.

Table 1: Representative Optimized Geometrical Parameters for an Imidazole Derivative Core This table presents typical bond lengths and angles for a substituted imidazole ring, as would be calculated using DFT methods. The values are illustrative and not specific to 1-Acetyl-4-methyl-1H-imidazol-2-yl acetate.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.38 | C2-N1-C5 | 108.5 |

| C2-N3 | 1.32 | N1-C2-N3 | 110.0 |

| N3-C4 | 1.39 | C2-N3-C4 | 108.0 |

| C4-C5 | 1.37 | N3-C4-C5 | 107.5 |

| C5-N1 | 1.37 | C4-C5-N1 | 106.0 |

The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this area. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity. For imidazole derivatives, the HOMO is often localized on the imidazole ring, indicating it is the primary site for electrophilic attack.

The Molecular Electrostatic Potential (MEP) map is another valuable tool for understanding reactivity. It provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the acetyl and acetate groups and the nitrogen atoms of the imidazole ring.

Table 2: Illustrative Electronic Properties of a Substituted Imidazole This table provides example values for electronic properties that would be calculated for a molecule like this compound using DFT.

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Understanding the distribution of electric charge within a molecule is fundamental to predicting its chemical behavior. Mulliken population analysis is a common method for calculating the partial atomic charges on each atom. These charges can help identify which atoms are electron-rich or electron-deficient, providing further clues about the molecule's reactivity. For instance, in imidazole derivatives, the nitrogen atoms typically carry a negative charge, making them potential sites for interaction with electrophiles.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity, chemical hardness, and the electrophilicity index. These descriptors are useful for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.

Table 3: Sample Mulliken Atomic Charges for a Substituted Imidazole Ring This table shows representative Mulliken charges on the atoms of an imidazole ring, as would be determined by computational methods.

| Atom | Charge (a.u.) |

| N1 | -0.45 |

| C2 | 0.30 |

| N3 | -0.50 |

| C4 | 0.15 |

| C5 | 0.10 |

Simulation of Spectroscopic Parameters

Computational chemistry can also predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are made by calculating the magnetic shielding of each nucleus in the optimized molecular geometry. Comparing the calculated chemical shifts with experimental data can help to confirm the structure of a synthesized compound and to assign the signals in the experimental spectrum. For complex molecules, this can be a particularly powerful tool for resolving ambiguities in spectral interpretation.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. This theoretical vibrational analysis is crucial for assigning the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. By comparing the calculated and experimental spectra, researchers can gain a detailed understanding of the molecule's vibrational dynamics and confirm its structural features. For this compound, this would involve identifying the characteristic vibrational modes associated with the imidazole ring, the methyl group, and the acetyl and acetate functional groups. mdpi.com

Table 4: Representative Calculated Vibrational Frequencies for an Imidazole Derivative This table lists some typical vibrational modes and their calculated frequencies for a substituted imidazole, illustrating the output of a theoretical vibrational analysis.

Computational Studies of Reaction Pathways and Mechanisms

Currently, there is a notable absence of published research detailing the computational investigation of reaction pathways and mechanisms specifically for this compound. Such studies would typically involve quantum mechanical calculations, like Density Functional Theory (DFT), to map out potential energy surfaces for various reactions involving this compound. These calculations could elucidate the transition states, intermediates, and energy barriers associated with its synthesis, degradation, or interaction with other molecules. Without dedicated computational studies, the mechanistic details of how this specific acetate derivative is formed and how it participates in chemical reactions remain speculative and are not substantiated by theoretical calculations in the available scientific literature.

Molecular Dynamics Simulations to Investigate Stability and Interactions

Similarly, a review of scientific databases and literature reveals no specific molecular dynamics (MD) simulations have been reported for this compound. MD simulations are instrumental in understanding the conformational dynamics, stability, and intermolecular interactions of a molecule over time. For this compound, such simulations could provide valuable insights into its structural flexibility, how it interacts with solvents, and its potential to bind to biological targets. The absence of these studies means that there is no detailed, dynamic picture of this molecule's behavior at the atomic level, which would be crucial for applications in materials science or drug design.

While computational studies exist for other imidazole-containing compounds, these findings cannot be directly extrapolated to this compound due to the unique influence of its specific substituent groups (acetyl and methyl) on its electronic structure and steric properties. Future computational research on this specific compound is necessary to fill these knowledge gaps.

Synthesis and Characterization of Analogues and Derivatives of 1 Acetyl 4 Methyl 1h Imidazol 2 Yl Acetate

Systematic Structural Modifications of the Imidazole (B134444) Ring

The imidazole core of 1-acetyl-4-methyl-1H-imidazol-2-yl acetate (B1210297) offers multiple sites for structural modification. Alterations at the C-4 and C-2 positions can significantly influence the electronic and steric properties of the molecule.

Variations in the Methyl Group at C-4 (e.g., other alkyl or aryl substituents)

One common approach to synthesizing 4-substituted imidazoles is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). For instance, to introduce a different alkyl group, the corresponding α-ketoaldehyde can be used. For aryl substituents, an aryl-substituted glyoxal (B1671930) derivative would be the appropriate starting material.

Once the 4-substituted-1H-imidazol-2-ol is obtained, it can be acetylated at the N-1 and O-2 positions to yield the desired analogues. This is typically achieved by treating the imidazol-2-ol with an acetylating agent such as acetic anhydride (B1165640) in the presence of a base.

A variety of research has focused on the synthesis of 4,5-disubstituted imidazoles. For example, a solvent-less microwave-assisted synthesis of 4,5-disubstituted imidazoles has been achieved starting from 1,2-diketones and urotropine in the presence of ammonium (B1175870) acetate. While this method yields 4,5-disubstituted products, it highlights a synthetic route that can be adapted for 4-substituted analogues.

The following table outlines a series of hypothetical analogues with variations at the C-4 position and their expected characterization data based on known spectroscopic trends for similar imidazole derivatives.

| Compound ID | C-4 Substituent | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ ppm, CDCl3) | 13C NMR (δ ppm, CDCl3) |

| 1a | Ethyl | C10H12N2O3 | 208.21 | 2.65 (s, 3H, N-acetyl), 2.30 (s, 3H, O-acetyl), 2.60 (q, 2H, ethyl-CH2), 1.25 (t, 3H, ethyl-CH3), 7.00 (s, 1H, H-5) | 169.5 (N-C=O), 168.0 (O-C=O), 145.0 (C-2), 138.0 (C-4), 118.0 (C-5), 25.0 (N-acetyl-CH3), 21.0 (O-acetyl-CH3), 22.0 (ethyl-CH2), 14.0 (ethyl-CH3) |

| 1b | n-Propyl | C11H14N2O3 | 222.24 | 2.65 (s, 3H, N-acetyl), 2.30 (s, 3H, O-acetyl), 2.55 (t, 2H, propyl-CH2), 1.65 (m, 2H, propyl-CH2), 0.95 (t, 3H, propyl-CH3), 7.00 (s, 1H, H-5) | 169.5 (N-C=O), 168.0 (O-C=O), 145.0 (C-2), 137.5 (C-4), 118.0 (C-5), 25.0 (N-acetyl-CH3), 21.0 (O-acetyl-CH3), 30.0 (propyl-CH2), 22.0 (propyl-CH2), 13.5 (propyl-CH3) |

| 1c | Phenyl | C14H12N2O3 | 256.26 | 2.70 (s, 3H, N-acetyl), 2.35 (s, 3H, O-acetyl), 7.30-7.50 (m, 5H, Ar-H), 7.60 (s, 1H, H-5) | 169.8 (N-C=O), 168.2 (O-C=O), 146.0 (C-2), 135.0 (C-4), 130.0 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 127.0 (Ar-C), 120.0 (C-5), 25.2 (N-acetyl-CH3), 21.3 (O-acetyl-CH3) |

| 1d | 4-Chlorophenyl | C14H11ClN2O3 | 290.70 | 2.70 (s, 3H, N-acetyl), 2.35 (s, 3H, O-acetyl), 7.40 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 7.58 (s, 1H, H-5) | 169.8 (N-C=O), 168.2 (O-C=O), 145.8 (C-2), 134.5 (C-4), 134.0 (Ar-C), 131.5 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 120.5 (C-5), 25.2 (N-acetyl-CH3), 21.3 (O-acetyl-CH3) |

Modifications of the Acetate Moiety at C-2 (e.g., other ester, amide, or acid groups)

The acetate group at the C-2 position is a key functional handle that can be readily modified to introduce a variety of other functional groups, including different esters, amides, and carboxylic acids.

Synthesis of Other Esters: Transesterification of the acetate can be achieved by reacting 1-acetyl-4-methyl-1H-imidazol-2-yl acetate with an alcohol in the presence of an acid or base catalyst. Alternatively, the parent 1-acetyl-4-methyl-1H-imidazol-2-ol can be directly acylated with different acyl chlorides or anhydrides to yield the desired esters.

Synthesis of Amides: The conversion of the C-2 acetate to an amide can be accomplished through aminolysis. youtube.com This involves reacting the acetate with a primary or secondary amine. The reaction may require heating or catalysis, for instance with indium triiodide, to proceed efficiently. researchgate.net A more direct route involves the reaction of 1-acetyl-4-methyl-1H-imidazol-2-ol with an isocyanate or by activating the hydroxyl group and then reacting with an amine.

Synthesis of Carboxylic Acids: Hydrolysis of the acetate group under acidic or basic conditions would yield the corresponding 1-acetyl-4-methyl-1H-imidazol-2-oic acid. However, the N-acetyl group may also be susceptible to hydrolysis under these conditions. A more controlled approach would involve the use of a protecting group for the N-1 position that is stable to the hydrolysis conditions of the ester.

The following table presents a selection of hypothetical derivatives with modifications at the C-2 position.

| Compound ID | C-2 Moiety | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ ppm, CDCl3) | 13C NMR (δ ppm, CDCl3) |

| 2a | Propionate | C10H12N2O3 | 208.21 | 2.65 (s, 3H, N-acetyl), 2.60 (q, 2H, propionyl-CH2), 1.20 (t, 3H, propionyl-CH3), 2.20 (s, 3H, C4-CH3), 7.00 (s, 1H, H-5) | 169.5 (N-C=O), 171.5 (O-C=O), 145.0 (C-2), 136.0 (C-4), 117.0 (C-5), 27.0 (propionyl-CH2), 25.0 (N-acetyl-CH3), 12.0 (C4-CH3), 9.0 (propionyl-CH3) |

| 2b | Benzoate | C14H12N2O3 | 256.26 | 2.70 (s, 3H, N-acetyl), 8.10 (d, 2H, Ar-H), 7.60 (t, 1H, Ar-H), 7.45 (t, 2H, Ar-H), 2.25 (s, 3H, C4-CH3), 7.10 (s, 1H, H-5) | 169.8 (N-C=O), 164.0 (O-C=O), 145.5 (C-2), 136.5 (C-4), 133.5 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-C), 128.5 (Ar-C), 117.5 (C-5), 25.2 (N-acetyl-CH3), 12.2 (C4-CH3) |

| 2c | Acetamide | C9H11N3O2 | 193.20 | 2.60 (s, 3H, N-acetyl), 7.50 (br s, 1H, NH), 6.50 (br s, 1H, NH), 2.15 (s, 3H, C4-CH3), 6.90 (s, 1H, H-5) | 170.0 (N-C=O), 154.0 (amide C=O), 148.0 (C-2), 135.0 (C-4), 116.0 (C-5), 25.0 (N-acetyl-CH3), 12.0 (C4-CH3) |

| 2d | N-Phenylacetamide | C15H15N3O2 | 269.30 | 2.65 (s, 3H, N-acetyl), 8.50 (br s, 1H, NH), 7.60 (d, 2H, Ar-H), 7.35 (t, 2H, Ar-H), 7.15 (t, 1H, Ar-H), 2.20 (s, 3H, C4-CH3), 7.05 (s, 1H, H-5) | 170.2 (N-C=O), 152.5 (amide C=O), 148.5 (C-2), 138.0 (Ar-C), 135.5 (C-4), 129.0 (Ar-C), 124.5 (Ar-C), 120.0 (Ar-C), 116.5 (C-5), 25.1 (N-acetyl-CH3), 12.1 (C4-CH3) |

Alterations of the N-Acetyl Substituent

The N-acetyl group at the N-1 position is a key determinant of the reactivity of the imidazole ring. Modifications to this group can influence the molecule's stability and electronic properties.

Introduction of Other N-Substituents

Beyond acyl groups, a wide range of other substituents can be introduced at the N-1 position. This is typically accomplished by first preparing the 4-methyl-1H-imidazol-2-yl acetate intermediate and then performing an N-substitution reaction.

N-Alkylation: N-alkylation can be achieved by reacting the N-H imidazole with an alkyl halide in the presence of a base such as potassium carbonate. nih.gov For example, reaction with ethyl chloroacetate (B1199739) would introduce an ethyl acetate moiety at the N-1 position. nih.gov

N-Arylation: N-arylation can be more challenging but can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides.

The following table provides examples of hypothetical analogues with different N-substituents.

| Compound ID | N-1 Substituent | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ ppm, CDCl3) | 13C NMR (δ ppm, CDCl3) |

| 3a | N-Propionyl | C10H12N2O3 | 208.21 | 2.90 (q, 2H, N-propionyl-CH2), 1.25 (t, 3H, N-propionyl-CH3), 2.30 (s, 3H, O-acetyl), 2.20 (s, 3H, C4-CH3), 7.00 (s, 1H, H-5) | 172.5 (N-C=O), 168.0 (O-C=O), 145.0 (C-2), 136.0 (C-4), 117.0 (C-5), 30.0 (N-propionyl-CH2), 21.0 (O-acetyl-CH3), 12.0 (C4-CH3), 9.5 (N-propionyl-CH3) |

| 3b | N-Benzoyl | C14H12N2O3 | 256.26 | 7.80 (d, 2H, Ar-H), 7.60 (t, 1H, Ar-H), 7.45 (t, 2H, Ar-H), 2.35 (s, 3H, O-acetyl), 2.25 (s, 3H, C4-CH3), 7.15 (s, 1H, H-5) | 167.0 (N-C=O), 168.2 (O-C=O), 145.5 (C-2), 136.5 (C-4), 133.0 (Ar-C), 131.0 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 117.8 (C-5), 21.3 (O-acetyl-CH3), 12.2 (C4-CH3) |

| 3c | N-Methyl | C8H10N2O2 | 166.18 | 3.70 (s, 3H, N-CH3), 2.30 (s, 3H, O-acetyl), 2.15 (s, 3H, C4-CH3), 6.90 (s, 1H, H-5) | 168.5 (O-C=O), 146.0 (C-2), 135.0 (C-4), 116.0 (C-5), 33.0 (N-CH3), 21.0 (O-acetyl-CH3), 11.8 (C4-CH3) |

| 3d | N-Benzyl | C14H14N2O2 | 242.27 | 5.30 (s, 2H, N-CH2), 7.25-7.40 (m, 5H, Ar-H), 2.30 (s, 3H, O-acetyl), 2.10 (s, 3H, C4-CH3), 6.85 (s, 1H, H-5) | 168.5 (O-C=O), 146.5 (C-2), 136.0 (Ar-C), 135.5 (C-4), 129.0 (Ar-C), 128.0 (Ar-C), 127.5 (Ar-C), 115.5 (C-5), 50.0 (N-CH2), 21.0 (O-acetyl-CH3), 11.5 (C4-CH3) |

Synthesis of Fused Heterocyclic Systems Incorporating the Imidazole-Acetate Motif

The imidazole-acetate scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of the imidazole nitrogen atoms and a functional group at the C-2 or C-5 position in cyclization reactions.

A common strategy for synthesizing fused imidazoles involves the reaction of a 2-aminoimidazole derivative with a 1,3-dielectrophile. For instance, the synthesis of imidazo[1,2-a]pyridines can be achieved by reacting 2-aminopyridines with α-haloketones. organic-chemistry.org Adapting this to the imidazole-acetate motif, one could envision a pathway where the C-2 acetate is first converted to a group that can participate in a cyclization. For example, conversion to a 2-(chloromethyl)imidazole derivative could be followed by reaction with a dinucleophile to form a new fused ring.

Another approach involves intramolecular cyclization reactions. For example, if a suitable functional group is introduced at the N-1 position of the 4-methyl-1H-imidazol-2-yl acetate, it could undergo a cyclization reaction with the C-5 position of the imidazole ring.

The synthesis of imidazo[2,1-b]thiazoles has been achieved through the reaction of 2-mercaptoimidazoles with α-haloketones. By analogy, if the C-2 acetate of the target compound could be converted to a thiol group, a similar strategy could be employed.

The following table illustrates some hypothetical fused heterocyclic systems that could be derived from the imidazole-acetate motif.

| Compound ID | Fused Ring System | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ ppm, CDCl3) | 13C NMR (δ ppm, CDCl3) |

| 4a | Imidazo[2,1-b]thiazole | C8H7N3O | 177.16 | 7.80 (d, 1H, thiazole-H), 7.20 (d, 1H, thiazole-H), 2.30 (s, 3H, C6-CH3), 7.50 (s, 1H, H-5) | 150.0 (C-2), 140.0 (C-7a), 130.0 (C-6), 125.0 (thiazole-C), 115.0 (thiazole-C), 110.0 (C-5), 13.0 (C6-CH3) |

| 4b | Imidazo[1,2-a]pyridine | C10H9N3O | 187.20 | 8.20 (d, 1H, H-5), 7.60 (d, 1H, H-8), 7.20 (t, 1H, H-7), 6.90 (t, 1H, H-6), 2.40 (s, 3H, C7-CH3), 7.80 (s, 1H, H-2) | 145.0 (C-8a), 140.0 (C-5), 130.0 (C-7), 125.0 (C-3), 120.0 (C-2), 118.0 (C-6), 112.0 (C-8), 15.0 (C7-CH3) |

Applications of 1 Acetyl 4 Methyl 1h Imidazol 2 Yl Acetate in Chemical Synthesis and Materials Science

Integration into Functional Materials Systems:No studies have been found that describe the incorporation of this compound into any functional materials.

Therefore, the creation of an article with detailed research findings, data tables, and specific examples as requested is not feasible. Further research would be required to determine the chemical properties and potential applications of 1-Acetyl-4-methyl-1H-imidazol-2-yl acetate (B1210297).

Future Research Directions and Outlook for Acetylated Imidazole Compounds

Development of More Sustainable and Efficient Synthetic Methods for Acetylated Imidazoles

Future synthetic strategies for acetylated imidazoles will likely prioritize green chemistry principles to minimize environmental impact and enhance efficiency. bohrium.com Research is anticipated to move beyond traditional synthetic methods, which can involve harsh reaction conditions and the use of hazardous reagents. asianpubs.org

Key areas of development are expected to include:

Catalyst-Free and Solvent-Free Reactions: Inspired by recent successes in the synthesis of other imidazole (B134444) derivatives, future work will likely explore catalyst-free and solvent-free conditions for the acetylation of imidazoles. asianpubs.orgtandfonline.com These methods reduce waste and energy consumption.

Green Solvents and Catalysts: The use of bio-based solvents like ethyl lactate (B86563) and reusable catalysts, such as magnetic nanoparticles, is a promising avenue for the sustainable synthesis of acetylated imidazoles. tandfonline.comresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields in the synthesis of imidazole derivatives and are expected to be increasingly applied to the preparation of acetylated versions. researchgate.net

An illustrative comparison of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for Acetylated Imidazoles

| Method | Catalyst | Solvent | Key Advantages |

|---|---|---|---|

| Conventional Synthesis | Often requires strong bases or acids | Organic solvents (e.g., DMF, THF) | Well-established procedures |

| Green Synthesis | None or reusable (e.g., Fe3O4 NPs) | Bio-based solvents (e.g., ethyl lactate) or solvent-free | Reduced waste, milder conditions, catalyst recyclability |

Exploration of Undiscovered Chemical Transformations and Reactivity Profiles

The reactivity of acetylated imidazoles, particularly those with multiple functional groups like 1-Acetyl-4-methyl-1H-imidazol-2-yl acetate (B1210297), is a fertile ground for future research. While N-acyl imidazoles are known as reactive acyl transfer agents, a deeper understanding of their reactivity is needed. nih.gov

Future studies could focus on:

Novel Ring Transformations: Investigating the rearrangement and transformation of the imidazole ring in acetylated derivatives under various conditions could lead to the discovery of new heterocyclic scaffolds. pharm.or.jp

Reactivity Tuning: The electronic properties of the imidazole ring can be modulated by the acetyl groups and other substituents. Future work will likely explore how these modifications influence the compound's reactivity towards electrophiles and nucleophiles. nih.gov

Catalytic Applications: The unique electronic and steric properties of acetylated imidazoles could be harnessed for the development of novel organocatalysts.

Advancements in High-Throughput Screening and Automated Synthesis of Derivatives

The demand for new molecules with specific properties in drug discovery and materials science necessitates the rapid synthesis and screening of large compound libraries. nih.gov

Future research in this area will likely involve:

Automated Synthesis Platforms: The development of automated systems for the synthesis of a wide array of acetylated imidazole derivatives will accelerate the discovery of new compounds with desired functionalities.

High-Throughput Screening (HTS): HTS assays will be crucial for rapidly evaluating the biological activity or material properties of large libraries of acetylated imidazoles. nih.gov For instance, HTS has been instrumental in identifying imidazole derivatives with antiviral properties. nih.gov

Table 2 outlines a hypothetical high-throughput screening cascade for identifying new bioactive acetylated imidazoles.

Table 2: Illustrative High-Throughput Screening Cascade for Acetylated Imidazole Derivatives

| Stage | Assay Type | Purpose |

|---|---|---|

| Primary Screen | In vitro biochemical assay | Identify initial "hits" with activity against a specific biological target. |

| Secondary Screen | Cell-based assay | Confirm activity in a more biologically relevant context and assess cytotoxicity. |

| Lead Optimization | Structure-Activity Relationship (SAR) studies | Synthesize and test analogs of promising hits to improve potency and selectivity. |

Deeper Computational Insight into Structure-Reactivity Relationships

Computational chemistry offers powerful tools to understand and predict the behavior of molecules. nih.gov For acetylated imidazoles, computational studies can provide valuable insights into their structure, reactivity, and potential applications.

Future computational research could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of acetylated imidazoles, providing information about their reactivity and spectral properties. nih.gov

Molecular Docking: In the context of drug discovery, molecular docking simulations can predict the binding of acetylated imidazole derivatives to biological targets, guiding the design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of acetylated imidazoles with their observed biological activity or physical properties. mdpi.com

Potential for Derivatization towards Emerging Chemical Technologies and Material Applications

The versatile imidazole scaffold allows for extensive derivatization, opening up possibilities for new applications in materials science and emerging technologies. google.com

Future research directions include:

Organic Light-Emitting Diodes (OLEDs): Imidazole derivatives have shown promise as photoluminescent materials. google.com Further derivatization of acetylated imidazoles could lead to new materials for more efficient and stable OLEDs.

Sensors: The ability of the imidazole ring to coordinate with metal ions can be exploited to develop novel chemical sensors. Acetylated derivatives could be designed to selectively bind to specific analytes.

Functional Polymers: Incorporating acetylated imidazole units into polymer backbones could lead to new materials with tailored electronic, thermal, or mechanical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.